Boc-Ala-OH-1-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Boc-Ala-OH-1-13C is not directly mentioned in the provided papers, but it can be inferred to be a derivative of peptides that have been studied extensively. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino group during the coupling of amino acids. The Ala in the compound likely refers to alanine, a standard amino acid, and the "OH" suggests the presence of a hydroxyl group. The "1-13C" indicates that the compound is labeled with the carbon-13 isotope at the first position, which is useful for NMR studies.

Synthesis Analysis

The synthesis of peptides with Boc protection and 13C labeling involves standard peptide synthesis techniques, such as solid-phase peptide synthesis or solution-phase synthesis, followed by specific labeling strategies. For instance, 13C-labeled glycine is used as a precursor for the synthesis of δ-aminolevulinic acid (ALA) labeled with 13C at various positions . Similarly, peptides with Boc protection are synthesized using standard procedures, such as the synthesis of N-Boc-L-Phe-dehydro-Ala-OCH3 .

Molecular Structure Analysis

The molecular structure of peptides with Boc protection and alanine residues has been studied using X-ray crystallography and NMR spectroscopy. For example, the peptide Boc-L-Ala-Aib-L-Ala-OMe adopts a new type of β-turn in the crystal, with a very wide 4→1 hydrogen bond distance . The structure of N-Boc-L-Phe-dehydro-Ala-OCH3 was determined using direct method procedures and refined to an R value of 0.048 for 1370 observed reflections .

Chemical Reactions Analysis

The chemical reactions involving peptides with Boc protection and alanine residues include the transformation of ALA to porphobilinogen (PBG) observed by 13C-NMR . The Boc group itself can undergo reactions such as removal under acidic conditions, which is a standard step in peptide synthesis to reveal the free amino group for further coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides with Boc protection and alanine residues are characterized by their solubility, stability, and conformational preferences. The Boc group increases the hydrophobicity of the peptide, affecting its solubility. The conformation of peptides in solution can be studied using NMR and CD spectroscopy, revealing information about hydrogen bonding and the presence of helical or extended structures .

科学研究应用

多锂化和肽的烷基化:Boc-Ala-OH-1-13C和类似化合物可以进行多锂化,从而在肌氨酸酰基上进行C-烷基化。这个过程可以将Sar残基转化为Me-D-Ala单元,展示了该化合物在肽修饰和合成中的实用性 (Seebach et al., 1991)。

晶体和溶液中的构象研究:Boc-Ala-OH-1-13C在理解肽构象方面发挥作用。对类似化合物的研究,如Boc-L-Ala-Aib-L-OMe,揭示了晶体和溶液状态下新型β-转变和分子间氢键的影响 (Bosch et al., 1984)。

核磁共振光谱和立体化学:Boc-Ala-OH-1-13C衍生物用于核磁共振光谱研究肽合成中的立体特异性和消旋化。这为肽的结构和立体化学方面提供了见解 (Kricheldorf & Hull, 1979)。

化学位移张量确定:该化合物有助于确定模型肽中的化学位移张量。这对于理解肽的分子相互作用和构象状态至关重要 (Asakura et al., 1998)。

肽中的构象分析:对Boc-Ala-OH-1-13C相关肽的研究有助于理解肽的构象。这包括对各种肽中α-螺旋和β-转变环境的分析 (Leibfritz et al., 1989)。

蛋白质结构和动态:Boc-Ala-OH-1-13C及其类似物被用于研究蛋白质结构和动态,如涉及细菌紫质和细菌光蛋白的研究 (Tuzi et al., 1996)。

安全和危害

“Boc-Ala-OH-1-13C” is not classified as a hazardous substance or mixture . In case of inhalation, fresh air is recommended. If it comes in contact with skin, the contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of eye contact, the eyes should be rinsed out with plenty of water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

属性

IUPAC Name |

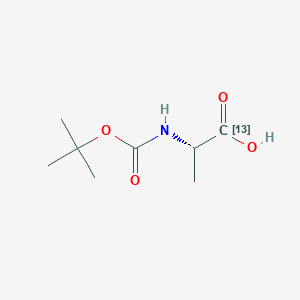

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-SANWUMGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583880 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-OH-1-13C | |

CAS RN |

201740-78-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。